molecular formula C15H12N2O B5527044 4-(4-methylphenyl)quinazolin-2-ol

4-(4-methylphenyl)quinazolin-2-ol

Cat. No.: B5527044
M. Wt: 236.27 g/mol
InChI Key: LPCDEMFDWKLSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methylphenyl)quinazolin-2-ol is an organic compound belonging to the quinazoline family, a class of heterocyclic structures known for their significant role in medicinal chemistry and drug discovery . This compound features a quinazolin-2-ol core scaffold substituted with a 4-methylphenyl group at the 4-position. The molecular formula is C15H12N2O, corresponding to a molecular weight of 236.27 g/mol, calculated based on standard atomic weights . Quinazoline derivatives are extensively studied as key scaffolds in the development of therapeutic agents . While the specific biological activity of this compound requires further investigation, structurally similar compounds have demonstrated a range of pharmacological properties, suggesting its potential utility as a building block in synthesizing novel enzyme inhibitors or as a candidate for high-throughput screening in oncology and neurology research . The presence of both hydrogen bond donor and acceptor sites on the quinazolinone core may facilitate interactions with various biological targets. This product is provided for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylphenyl)-1H-quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)16-15(18)17-14/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCDEMFDWKLSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665190
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies and Chemical Derivatization of 4 4 Methylphenyl Quinazolin 2 Ol

Historical and Contemporary Approaches to Quinazolin-2-ol (B1296456) Core Synthesis

The synthesis of the quinazolin-2-ol core has evolved from classical condensation reactions to more sophisticated and efficient modern techniques. These methods are crucial for accessing a wide range of substituted quinazolinones, which are precursors or structural analogs of 4-(4-methylphenyl)quinazolin-2-ol.

Exploration of Cyclization Reactions

Cyclization reactions form the cornerstone of quinazolinone synthesis. A common historical approach involves the condensation of 2-aminobenzamides with aldehydes or other carbonyl compounds. researchgate.net These reactions often require catalysts, such as acids or metal catalysts, and can necessitate high temperatures and the use of toxic solvents. researchgate.net

Modern advancements have introduced more efficient cyclization strategies. For instance, the use of o-iodoxybenzoic acid (IBX) can mediate a tandem reaction between o-aminobenzylamine and aldehydes to produce diversely substituted quinazolines. organic-chemistry.org Another approach involves the copper-catalyzed reaction of 2-halobenzamides with nitriles, followed by an SNAr reaction, providing a convenient route to quinazolin-4(3H)-ones. organic-chemistry.org Furthermore, domino three-component assembly reactions of arenediazonium salts, nitriles, and bifunctional anilines offer a highly efficient and direct one-pot synthesis of 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. acs.org

Multi-component Reaction Strategies for Quinazolin-2-ol Scaffold Assembly

Multi-component reactions (MCRs) have emerged as a powerful tool for the rapid and efficient construction of complex molecules like quinazolinones from three or more starting materials in a single step. nih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example and has been utilized in the synthesis of polycyclic quinazolinones. nih.govacs.org This approach offers high efficiency, mild reaction conditions, and the ability to generate significant structural diversity. nih.gov For example, a two-step protocol involving an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation has been developed for the synthesis of diverse substituted polycyclic quinazolinones. nih.gov

Another innovative MCR strategy involves a one-pot, three-component reaction of isatoic anhydride (B1165640), primary amines, and dimethyl sulfoxide (B87167) (DMSO) as a carbon source, promoted by a Lewis acid like TMSOTf, to yield a variety of quinazolin-4(3H)-ones. researchgate.net

Catalyst-Mediated Synthetic Pathways for this compound Derivatives

Catalysis plays a pivotal role in modern organic synthesis, enabling the development of efficient and selective pathways to quinazolinone derivatives. Various transition metals, including copper, palladium, iridium, cobalt, and nickel, have been employed to catalyze the formation of the quinazoline (B50416) scaffold. organic-chemistry.orgmdpi.com

Copper-catalyzed reactions are particularly common. For example, a copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes provides a route to a wide range of 2-substituted quinazolines. organic-chemistry.org Similarly, copper(I) iodide (CuI) can catalyze the one-pot synthesis of 5,12-dihydroindolo[2,1-b]quinazolines. nih.gov

Iridium catalysts have been used in acceptorless dehydrogenative coupling (ADC) reactions of 2-aminoarylmethanols with amides or nitriles to produce quinazolines with high atom economy under mild conditions. organic-chemistry.org Cobalt and nickel catalysts have also been shown to be effective in the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles. organic-chemistry.org

The following table summarizes various catalyst systems used in the synthesis of quinazolinone derivatives.

Catalyst SystemReactantsProduct TypeReference
Pd(OAc)₂/dppfUgi-4CR productPolycyclic Quinazolinone nih.gov
CuCl/DABCO/4-HO-TEMPOAldehyde, BenzylamineQuinazoline mdpi.com
[Cp*Ir(2,2'-bpyO)(H₂O)]o-Aminobenzamide, MethanolQuinazolinone organic-chemistry.org
Co(OAc)₂·4H₂O2-Aminoaryl alcohol, Ketone/NitrileQuinoline/Quinazoline organic-chemistry.org
Ni catalystBenzylamine, NitrileMultisubstituted Quinazoline organic-chemistry.org

Green Chemistry Principles in Quinazolin-2-ol Synthesis

In recent years, there has been a significant shift towards developing environmentally benign synthetic methods for quinazolinones, aligning with the principles of green chemistry. These approaches aim to reduce waste, avoid hazardous reagents, and utilize renewable resources and energy-efficient processes.

One such strategy involves the use of air as a green oxidant in the CsOH-mediated aerobic oxidative reaction of 2-aminoarylmethanols and nitriles to produce 2-substituted quinazolines. rsc.org Another example is the t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl (B1604629) alcohols under solvent- and transition-metal-free conditions, using oxygen as the oxidant. researchgate.net

The use of greener solvents, such as water or deep eutectic solvents, is also a key aspect of green quinazolinone synthesis. researchgate.net Furthermore, catalyst-free methods, like the one-pot condensation of isatoic anhydride, an aldehyde, and ammonium (B1175870) acetate (B1210297) using NaOCl as an oxidant in ethanol, offer a simple and economically viable route. derpharmachemica.com The application of microwave irradiation and ultrasound has also been explored to accelerate reactions and improve efficiency. nih.govresearchgate.net

Functionalization and Structural Modification of this compound

Once the core this compound structure is synthesized, further derivatization can be carried out to explore its chemical space and potential applications.

Regioselective Derivatization Strategies

Regioselective functionalization is crucial for introducing specific substituents at desired positions on the quinazoline ring. The reactivity of the different positions on the quinazoline core can be exploited to achieve selective modifications. Generally, the C4 position of quinazolines is more susceptible to aromatic nucleophilic substitution (SNAr) reactions. beilstein-journals.org

However, selective modification at the C2 position can be achieved by employing specific strategies. One approach involves using 2-chloroquinazolines where the C4 position is blocked by a non-reactive group. beilstein-journals.orgnih.gov Cyclization reactions of appropriately substituted anilines or N-arylamidines can also be used to pre-install the desired substituent at the C2 position. beilstein-journals.orgnih.gov

A fascinating example of regioselective modification involves the treatment of 2-chloro-4-sulfonylquinazolines with an azide (B81097) nucleophile. beilstein-journals.orgnih.gov In this reaction, the azide first displaces the sulfonyl group at the C4 position. Subsequently, the intrinsic azide-tetrazole tautomeric equilibrium directs the displaced sulfinate to replace the chloride at the C2 position, resulting in a "sulfonyl group dance". beilstein-journals.org This methodology has been demonstrated on the 6,7-dimethoxyquinazoline (B1622564) core, which is present in several pharmaceutically active compounds. beilstein-journals.org

Synthesis of Analogs with Varied Substituent Patterns

The synthesis of analogs of this compound, with varied substituents on either the 4-phenyl ring or the quinazoline core, is crucial for developing a comprehensive understanding of its chemical properties and potential applications. Research in this area often focuses on introducing a variety of functional groups to probe structure-activity relationships.

A prominent method for synthesizing 4-phenylquinazolin-2(1H)-one derivatives involves the microwave-assisted reaction of appropriately substituted 2-aminobenzophenones with urea. nih.gov This approach offers significant advantages over conventional heating methods, including drastically reduced reaction times and improved yields. nih.gov For instance, the synthesis of various analogs can be achieved in approximately one hour with yields ranging from 31% to 92%. nih.gov

The versatility of this synthetic route allows for the introduction of a range of substituents on the quinazoline ring. By starting with different substituted 2-aminobenzophenones, researchers can systematically vary the electronic and steric properties of the final products. The table below illustrates the synthesis of several 4-phenylquinazolin-2(1H)-one analogs using this microwave-assisted methodology.

CompoundSubstituent (R)MethodYield (%)Reaction Time
2aHMW9230 min
2b6-ClMW3145 min
2c6-BrMW8930 min
2d6-CH3MW7925 min
2e6-NO2MW4560 min
2f8-CH3MW7530 min

This table is based on data for the synthesis of 4-phenylquinazolin-2(1H)-one derivatives, which are structural isomers of the target compound. The methodology is adaptable for the synthesis of analogs of this compound by using the corresponding 2-amino-4'-methylbenzophenone (B1266141) as a starting material.

Further derivatization can be achieved by modifying the phenyl ring at the 4-position. For example, by employing 2-aminobenzophenones with substituents on the pendant phenyl ring, a diverse library of analogs can be generated. These modifications are instrumental in fine-tuning the molecule's properties.

Exploration of Heterocyclic Annulation Reactions for Expanded Quinazoline Systems

Heterocyclic annulation reactions provide a powerful tool for constructing expanded and more complex fused-ring systems from the basic quinazoline scaffold. These reactions involve the building of a new ring onto the existing quinazoline core, leading to novel chemical entities with potentially unique properties.

One notable approach is the rhodium(III)-catalyzed annulation of 2-substituted-quinazolin-4(3H)-ones with alkynes. For instance, the reaction of 2-phenylquinazolin-4(3H)-one with diphenylacetylene (B1204595) can lead to the formation of complex polycyclic structures through double C-H functionalization. rsc.org This type of transformation highlights the potential to build intricate molecular architectures from relatively simple quinazolinone precursors.

Another significant strategy involves the fusion of other heterocyclic rings, such as thiazoles, to the quinazoline framework. The synthesis of thiazole-fused quinazolinones can be achieved through multi-step sequences, often starting from amino-substituted quinazolinones. nih.gov These reactions can lead to either angular or linear fused systems, depending on the position of the amino group on the quinazoline ring. nih.gov Such expanded systems are of interest due to their unique structural features and have been explored for various applications. nih.gov

Furthermore, N-heterocyclic carbene (NHC) catalyzed [4+2] annulation reactions have been developed for the synthesis of dihydroquinazolinone derivatives. researchgate.net These reactions demonstrate the utility of modern catalytic methods in constructing complex heterocyclic systems with high efficiency and stereoselectivity. researchgate.net While many of these annulation strategies have been demonstrated on the more common quinazolin-4(3H)-one isomer, the underlying principles can often be adapted to the quinazolin-2-ol scaffold, offering pathways to novel fused systems based on this compound. A review of recent literature indicates a strong focus on creating fused systems at the 2,3-positions of the quinazolinone core to enhance rigidity and planarity. researchgate.net

Chromatographic and Spectroscopic Methods for Compound Validation

The validation of the chemical structure and purity of this compound and its derivatives is accomplished through a combination of chromatographic and spectroscopic techniques. These methods are essential for confirming the identity of the synthesized compounds and for ensuring their suitability for further study.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of quinazolinone derivatives and for monitoring the progress of reactions. For example, HPLC analysis has been used to determine the purity of newly synthesized quinazolinone derivatives, with some compounds showing purities as high as 98.34%. nih.gov The retention time (Rt) in an HPLC system is a key characteristic that helps in identifying compounds in a mixture. Thin-Layer Chromatography (TLC) is also routinely used for rapid reaction monitoring and preliminary purity assessment. rsc.org

Spectroscopic Methods: A suite of spectroscopic techniques is employed for the structural elucidation of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the molecular structure. The proton NMR (1H NMR) spectrum provides information about the number and types of hydrogen atoms, while the carbon NMR (13C NMR) spectrum reveals the carbon framework of the molecule. For example, the 1H NMR spectrum of 2-(4-methylphenyl)-quinazolin-4(3H)-one, a close isomer, shows characteristic signals for the aromatic protons and the methyl group. rsc.org Detailed 2D NMR techniques like DEPT-135 can further aid in distinguishing between CH, CH2, and CH3 groups. scispace.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further support structural identification. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula. rsc.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For quinazolinone derivatives, characteristic absorption bands for C=O (carbonyl) and N-H (amine/amide) stretching vibrations are typically observed. google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for characterizing the chromophoric system of these compounds. scispace.com

The table below summarizes the typical spectroscopic data for a closely related quinazolinone derivative, which serves as a reference for the validation of this compound and its analogs.

TechniqueObserved Characteristics for Related QuinazolinonesReference
1H NMRSignals in the aromatic region (δ 7.0-8.5 ppm), singlet for the methyl group (around δ 2.4 ppm), and a broad singlet for the N-H proton. rsc.org
13C NMRSignals for the carbonyl carbon (around δ 160-170 ppm), aromatic carbons (δ 115-150 ppm), and the methyl carbon (around δ 21 ppm). rsc.orgscispace.com
Mass Spectrometry (MS)Molecular ion peak corresponding to the compound's molecular weight. google.com
Infrared (IR) SpectroscopyStretching vibrations for C=O (around 1680 cm-1) and N-H (around 3170 cm-1). google.com

Computational and Theoretical Chemistry Studies on 4 4 Methylphenyl Quinazolin 2 Ol

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into potential biological targets and the nature of their interactions. For quinazolinone derivatives, including analogs of 4-(4-methylphenyl)quinazolin-2-ol, molecular docking studies have been instrumental in identifying and validating potential protein targets.

Research has shown that quinazolinone scaffolds are considered "privileged structures" in drug development due to their ability to interact with a wide range of biological targets. Docking studies have successfully predicted the binding of quinazolinone derivatives to several key proteins implicated in various diseases. For instance, novel quinazolinone derivatives have been designed and their interactions studied with targets such as Cyclooxygenase-2 (COX-2), a key enzyme in inflammation. The docking results for some of these derivatives showed significant binding affinities, suggesting their potential as anti-inflammatory agents.

Furthermore, in the realm of anticancer research, molecular docking has been employed to investigate the interaction of quinazolinone derivatives with crucial cancer-related targets like Topoisomerase II, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), c-Met, Epidermal Growth Factor Receptor (EGFR), and Estrogen Receptor Alpha. Similarly, studies have focused on the AKT1 protein, a key component of a signaling pathway often deregulated in cancer, with docking simulations supporting the in vitro cytotoxic activity of the synthesized compounds. The binding modes of these derivatives often involve a network of hydrogen bonds and various pi-interactions (pi-pi, pi-cation, pi-sigma) with the amino acid residues in the active site of the target proteins.

The predictive power of molecular docking is often validated by comparing the computational results with experimental data. For example, the binding affinities and interaction patterns of novel 4-anilino quinazoline (B50416) derivatives with EGFR tyrosine kinase were investigated using Autodock, with the results showing significant binding energies compared to the standard inhibitor, Erlotinib (B232).

Table 1: Predicted Biological Targets for Quinazolinone Derivatives from Molecular Docking Studies

Target Protein Therapeutic Area Reference
Cyclooxygenase-2 (COX-2) Anti-inflammatory
Topoisomerase II Anticancer
VEGFR2 Anticancer
c-Met Anticancer
EGFR Anticancer
Estrogen Receptor Alpha Anticancer
Dihydrofolate reductase (DHFR) Anticancer
AKT1 Anticancer
GABA-A Receptor Anticonvulsant
HER2 Anticancer
CDK2 Anticancer
PARP10 Anticancer
ALK5 Fibrosis
COVID-19 Main Protease (Mpro) Antiviral
Tyrosinase Enzyme Inhibition
Phosphodiesterase 4 (PDE4) Anti-inflammatory

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For analogs of this compound, QSAR studies are crucial for understanding which structural features are important for their therapeutic effects and for designing more potent derivatives.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been widely applied to quinazolinone derivatives. These studies generate 3D contour maps that visualize the regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. For instance, a study on quinazolinone derivatives as Matrix Metalloproteinase-13 (MMP-13) inhibitors revealed that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the primary influencers of their inhibitory activity.

The insights gained from QSAR models provide a strong basis for the rational design of new compounds with improved activity. By identifying the key structural requirements for activity, medicinal chemists can focus on synthesizing derivatives with a higher probability of success, thereby saving time and resources. The predictive power of QSAR models is often validated through the synthesis and biological evaluation of newly designed compounds.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. For this compound and its analogs, DFT calculations provide valuable information about their molecular geometry, electronic distribution, and spectroscopic properties.

DFT calculations, often at the B3LYP/6–311 G* level of theory, have been used to optimize the molecular structures of quinazolin-4(3H)-ones and related compounds. These calculations help in determining the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity.

For instance, DFT calculations on a series of 2-aryl/thienyl substituted quinazolin-4(3H)-ones revealed that the HOMO and LUMO energy levels were in the range of -5.20 to -5.80 eV and -1.65 to -2.25 eV, respectively, with energy band gaps ranging from 3.20 to 4.05 eV. Such studies are crucial for understanding the electronic properties that underpin the photophysical and biological activities of these compounds. DFT has also been employed to confirm the relative stabilities of different isomers of quinazolin-2,4-dione derivatives.

Molecular Dynamics Simulations to Investigate Binding Conformations and Stability

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their complexes over time. For this compound and its analogs, MD simulations provide detailed insights into the stability of ligand-protein complexes, the conformational changes that occur upon binding, and the key interactions that maintain the bound state.

MD simulations have been successfully used to investigate the stability of complexes formed between quinazolinone derivatives and their target proteins. For example, MD simulations were performed using Gromacs to study the stability of 4-anilino quinazoline derivatives bound to EGFR tyrosine kinase. Similarly, MD simulations using the Amber package have been employed to explore the binding of quinazolinone derivatives to MMP-13. These simulations often involve immersing the protein-ligand complex in a water box and neutralizing the system with counterions to mimic physiological conditions.

The results of MD simulations can reveal crucial information about the binding mode and the specific interactions, such as hydrogen bonds, that contribute to the stability of the complex. For instance, a 10 ns MD simulation of newly designed quinazolinones with MMP-13 showed that enhanced hydrogen bonding with specific residues like Ser250 and Gly248 was pivotal for their activity. These simulations can also highlight the importance of specific conformational features of the ligand, such as a U-shaped conformation, for effective binding.

In Silico Screening and Virtual Library Design for Novel Quinazolin-2-ol (B1296456) Derivatives

In silico screening and the design of virtual libraries are essential components of modern drug discovery, enabling the rapid evaluation of large numbers of compounds and the identification of promising new drug candidates. For the quinazolin-2-ol scaffold, these computational approaches have been instrumental in exploring a vast chemical space and designing novel derivatives with desired therapeutic properties.

Virtual screening often begins with the creation of a library of virtual compounds, which are then docked into the active site of a target protein to predict their binding affinity. This process allows for the prioritization of molecules for actual synthesis and biological evaluation, significantly streamlining the drug discovery pipeline. For example, in a search for tailored COX-2 inhibitors, novel quinazoline derivatives were designed and screened in silico, with the most promising candidates selected for further study.

The design of virtual libraries is often guided by the structural information obtained from QSAR and molecular docking studies. By understanding the key structural features

Preclinical Pharmacological and Biological Activity Investigations of 4 4 Methylphenyl Quinazolin 2 Ol

In Vitro Cellular Efficacy Studies

Quinazoline (B50416) and quinazolinone derivatives are widely recognized for their potent antiproliferative and cytotoxic effects against various cancer cell lines. ontosight.ai The anticancer activity of these compounds is a significant area of research, with some derivatives acting as multi-target agents. ontosight.ai

Research has demonstrated the efficacy of novel quinazolinone derivatives against a panel of human cancer cell lines. For instance, certain derivatives have shown cytotoxic activity against breast adenocarcinoma (MCF-7), colon carcinoma (HCT-116), and cervical cancer (HeLa) cell lines. ontosight.ai In one study, newly synthesized quinazolinone compounds displayed cytotoxic effects against MCF-7 and HeLa cells at concentrations ranging from 50 to 100 μM. ontosight.ai Another study highlighted a series of quinazolin-4(3H)-one derivatives that exhibited potent cytotoxicity against MCF-7 and human ovarian carcinoma (A2780) cell lines, with some compounds showing significantly greater potency than the reference drug, lapatinib.

Furthermore, investigations into other quinazoline-based compounds have reported activity against prostate cancer (PC-3) and hepatocellular carcinoma (HepG2). The mechanism of action for the anticancer effects of quinazoline derivatives is diverse; some induce apoptosis, others affect cell cycle progression, and many function by inhibiting crucial enzymes involved in cancer cell proliferation. ontosight.ai For example, certaintriazolo[4,3-c]quinazoline derivatives were found to be cytotoxic to HeLa cells, with the most effective compound inducing necrosis in B16 melanoma cells.

Table 1: Illustrative Antiproliferative/Cytotoxic Activity of Various Quinazoline Derivatives

Cell Line Cancer Type Observation
MCF-7 Breast Adenocarcinoma Certain quinazolin-4(3H)-one hydrazides showed high inhibitory activity, with IC50 values as low as 0.20 µM.
HeLa Cervical Cancer Novel quinazolinone derivatives with a quinoxalindione moiety demonstrated cytotoxic activity. ontosight.ai
HCT-116 Colon Carcinoma A quinazolinone derivative conjugated with indole (B1671886) acetamide (B32628) showed anticancer activity against this cell line.
A2780 Ovarian Carcinoma Some quinazolin-4(3H)-one derivatives were up to 87-fold more potent than lapatinib.
PC-3 Prostate Cancer Fused benzochromenes, which share a common design approach with some quinazolines, showed antiproliferative activity.

| HepG2 | Hepatocellular Carcinoma | Derivatives were evaluated for cytotoxicity using the MTT assay. |

Note: This table presents data for various quinazoline derivatives to illustrate the general activity of the chemical class, not specifically for 4-(4-methylphenyl)quinazolin-2-ol.

The quinazoline core is a key structural motif in the development of new antimicrobial agents. Derivatives have been synthesized and evaluated for their efficacy against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Studies on 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives revealed significant antibacterial activity. Some compounds were particularly effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. Similarly, novel 6,8-dibromo-4(3H)quinazolinone derivatives have demonstrated potent antibacterial activity against S. aureus, Listeria monocytogenes (Gram-positive), E. coli, and Pseudomonas aeruginosa (Gram-negative).

In the realm of antifungal research, various quinazoline derivatives have shown promising results. The aforementioned 2-thioxo-benzo[g]quinazolin-4(3H)-one series was tested against ten fungal strains, including Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans, with several compounds showing strong activity. Other research has confirmed the antifungal potential of quinazolinones against C. albicans and Aspergillus flavus. The mechanism of antimicrobial action is often attributed to the interaction of these compounds with microbial cell walls and DNA.

Table 2: Illustrative Antimicrobial Activity of Various Quinazoline Derivatives

Microbial Category Species Tested Observation
Gram-positive Bacteria Staphylococcus aureus, Bacillus subtilis Various quinazolinone derivatives show potent activity.
Gram-negative Bacteria Escherichia coli, Pseudomonas aeruginosa Derivatives have shown significant antibacterial effects, sometimes greater than against Gram-positive strains.

| Fungal Strains | Candida albicans, Aspergillus niger | Broad-spectrum antifungal activity has been reported for multiple quinazoline series. |

Note: This table presents data for various quinazoline derivatives to illustrate the general activity of the chemical class, not specifically for this compound.

Quinazolines and quinazolinones are a well-established class of anti-inflammatory agents. Their mechanism of action is often linked to the inhibition of key inflammatory enzymes like cyclooxygenase (COX), particularly the inducible isoform COX-2, which is a hallmark of inflammation.

Research has focused on designing novel quinazolinone derivatives as selective COX-2 inhibitors to achieve potent anti-inflammatory effects with potentially fewer gastrointestinal side effects than traditional NSAIDs. For example, novel quinazolinones conjugated with ibuprofen (B1674241) or indole acetamide were synthesized and showed superior COX-2 selectivity. In cellular models, selected compounds demonstrated significant inhibition of nitric oxide, a key inflammatory mediator, in macrophage cells. This highlights the potential of the quinazoline scaffold to modulate cellular inflammatory responses. While many studies use in vivo models like carrageenan-induced rat paw edema to screen for anti-inflammatory activity, the underlying efficacy is rooted in the compound's effect on inflammatory pathways within cells.

One of the most significant therapeutic applications of the quinazoline scaffold is in the inhibition of protein kinases, particularly those involved in cancer signaling pathways. Several FDA-approved anticancer drugs are based on the quinazoline structure.

Tyrosine Kinases (EGFR and HER2): The quinazoline core is famously used in inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). These enzymes are overexpressed in numerous cancers, including lung, breast, and prostate cancer. Research on 4-(phenylamino)quinazoline derivatives has been pivotal in developing irreversible inhibitors that bind to the ATP-binding site of EGFR. Numerous studies have synthesized and tested quinazolin-4(3H)-one derivatives for their inhibitory activity against EGFR and HER2, with some compounds showing IC50 values in the nanomolar range, comparable or superior to established drugs like erlotinib (B232) and lapatinib.

Other Kinases (CDK5): Beyond the EGFR family, quinazoline derivatives have been investigated as inhibitors of other kinases. For instance, certain quinazolin-4(3H)-one derivatives were evaluated for their activity against Cyclin-Dependent Kinase 2 (CDK2), an enzyme involved in cell cycle regulation. Potent inhibitory activity was observed, with some compounds showing IC50 values similar to the established inhibitor imatinib. While CDK5 is specified in the outline, the available search results more prominently feature data on CDK2 inhibition by quinazoline derivatives.

Table 3: Illustrative Enzyme Inhibition by Various Quinazoline Derivatives

Enzyme Target Enzyme Family Observation
EGFR Tyrosine Kinase Many quinazoline derivatives are potent inhibitors, acting as either reversible or irreversible ATP-competitive inhibitors.
HER2 Tyrosine Kinase Derivatives often show dual inhibition of EGFR and HER2.

| CDK2 | Serine/Threonine Kinase | Certain quinazolin-4(3H)-one derivatives exhibit strong inhibitory activity against CDK2. |

Note: This table presents data for various quinazoline derivatives to illustrate the general activity of the chemical class, not specifically for this compound.

In Vivo Animal Model Investigations

The promising in vitro results of quinazoline derivatives have led to their evaluation in various in vivo animal models of disease, primarily for cancer.

Xenograft Tumor Models: The efficacy of novel quinazoline-based enzyme inhibitors has been demonstrated in mouse xenograft models. In these studies, human tumor cells are implanted in immunocompromised mice, which are then treated with the test compound to evaluate its antitumor effect. For example, novel covalent quinazoline inhibitors designed as dual EGFR/HER2 inhibitors were tested in NCI-H1975 lung cancer xenografts. These studies showed significant inhibition of tumor growth. Similarly, other 4-(phenylamino)quinazoline derivatives have been evaluated in A431 epidermoid and H125 non-small-cell lung cancer xenografts, where they produced significant tumor growth stasis. Furthermore, inhibitors based on other heterocyclic scaffolds that target mitochondrial proteins have also shown significant tumor growth reduction in mouse PC3 prostate cancer xenograft models, validating this in vivo approach for anticancer drug development.

To date, specific in vivo efficacy data for this compound in xenograft or infection models is not available in the reviewed literature. The existing research focuses on more complex, highly substituted derivatives designed for potent and specific target inhibition.

Pharmacodynamic Endpoints Related to Molecular Mechanisms

There is no specific information available in the searched scientific literature regarding the pharmacodynamic endpoints of this compound that are related to its molecular mechanisms.

Mechanistic Elucidation of Biological Responses (Molecular and Cellular Pathways)

Detailed mechanistic studies elucidating the biological responses to this compound at the molecular and cellular levels are not described in the available research.

Investigation of Apoptosis Induction Pathways

No studies were found that specifically investigate the pathways of apoptosis induction by this compound.

Cell Cycle Arrest Analysis

There is no available data from cell cycle arrest analyses conducted with this compound.

Modulation of Signaling Cascades

Information regarding the modulation of specific signaling cascades by this compound is not present in the reviewed literature.

Interaction with Specific Biomolecules or Receptors

There are no specific studies detailing the interaction of this compound with any particular biomolecules or receptors.

Structure Activity Relationship Sar Analysis of 4 4 Methylphenyl Quinazolin 2 Ol and Its Derivatives

Impact of Substituents on the 4-Phenyl Moiety on Biological Activity

The nature and position of substituents on the 4-phenyl ring of quinazolinone derivatives have a pronounced effect on their biological profiles, particularly their antimicrobial and antiproliferative activities. Research indicates that the electronic and steric properties of these substituents are key determinants of potency.

For instance, in the context of antibacterial activity, the presence of electron-donating groups on the phenyl ring appears to be favorable. Studies on related quinazolin-4(3H)-ones have shown that derivatives with methoxy and methyl-substituted phenyl rings are among the more active molecules compared to those with other electron-donating or electron-withdrawing groups. nih.gov The position of these substituents is also crucial. Derivatives bearing hydroxy groups at the ortho or meta positions of the phenyl ring have demonstrated excellent activity against both bacterial and fungal species, suggesting that the specific placement of hydrogen-bond donors enhances interaction with biological targets. nih.gov

In the realm of anticancer research, substitutions on the phenyl ring are also critical. Phenyl-substituted quinazolinones have been found to exhibit moderate inhibitory effects on cell growth, indicating their potential as antiproliferative agents. nih.govresearchgate.net

The following table summarizes the observed impact of various substituents on the 4-phenyl ring on the antimicrobial activity of quinazolinone derivatives.

Substituent GroupPosition on Phenyl RingObserved Impact on Antimicrobial ActivityReference
Methoxy (-OCH₃)Not specifiedIncreased activity nih.gov
Methyl (-CH₃)Not specifiedIncreased activity nih.gov
Hydroxy (-OH)Ortho, MetaExcellent activity against bacteria and fungi nih.gov
Chloro (-Cl)Not specifiedGood antimicrobial activity nih.gov

Role of the Quinazolin-2-ol (B1296456) Core Modifications in Activity Modulation

Modifications to the central quinazolin-2-ol scaffold are fundamental to modulating biological activity. SAR studies have revealed that nearly every position on the bicyclic ring system is a viable point for modification to enhance potency and selectivity. mdpi.com

Key findings from various studies on related quinazolinone cores indicate that:

Substitutions at Position 2 and 3: These positions are critical for activity. The presence of methyl, amine, or thiol groups at position 2 and a substituted aromatic ring at position 3 are often considered essential for antimicrobial properties. nih.gov

Substitutions at Position 4: The introduction of substituents, particularly amines or substituted amines, at the 4th position can significantly improve antimicrobial activity. nih.gov

Modifications on the Benzene Ring: The benzene portion of the quinazoline (B50416) core offers further opportunities for optimization. The introduction of halogen atoms, such as iodine, at positions 6 and 8 has been shown to markedly improve antibacterial activity. nih.gov

A powerful strategy in core modification is bioisosteric replacement , where an atom or group of atoms is exchanged for another with similar physical or chemical properties. nih.gov This technique can lead to compounds with improved potency, altered selectivity, or better pharmacokinetic profiles. For example, replacing a carbon atom with a sulfur atom within a condensed quinazoline system can introduce new stabilizing interactions with a biological target, potentially altering the compound's selectivity. nih.gov Similarly, scaffold hopping , which involves replacing the core structure with a different but functionally similar scaffold, is another advanced method used to explore new chemical space while retaining desired biological activity. nih.gov

These findings underscore the versatility of the quinazolinone core, where targeted modifications across the ring system can fine-tune the pharmacological profile of the resulting derivatives.

Stereochemical Influences on Pharmacological Profiles

While 4-(4-methylphenyl)quinazolin-2-ol is an achiral molecule, the introduction of certain substituents can create chiral centers or lead to a phenomenon known as atropisomerism, profoundly influencing the pharmacological profile. nih.govijpsjournal.com Atropisomers are stereoisomers that arise from hindered rotation around a single bond, and they can be stable enough to be isolated as separate enantiomers.

This phenomenon is particularly relevant for quinazolinone derivatives with bulky substituents on the aryl ring at the N-3 position. The sterically crowded environment around the bond connecting the quinazolinone core and the aryl group can restrict rotation, leading to stable, non-superimposable atropisomers. nih.gov Research on such compounds has demonstrated that biological activity can be highly enantioselective.

For example, in a series of atropisomeric 3-(2-hydroxyphenyl)quinazolin-4-one derivatives, the (P)-atropisomer was found to be 16-fold more potent in its anti-MRSA (methicillin-resistant Staphylococcus aureus) activity than its corresponding (M)-atropisomer. nih.gov In another study, the separation of atropisomers of a quinazolin-4-one derivative led to the identification of (+)-38 (CP-465,022), a potent and high-affinity antagonist of the AMPA receptor with significant anticonvulsant activity. nih.gov

Development of SAR Models for Optimized Biological Efficacy

To navigate the complex relationships between chemical structure and biological activity, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are invaluable tools. nih.gov These models translate the structural features of a series of compounds into quantitative predictions of their biological efficacy, thereby guiding the design of new, more potent derivatives.

For quinazoline derivatives, both 2D- and 3D-QSAR models have been successfully developed. nih.gov 3D-QSAR approaches, which include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they correlate the 3D structural features of molecules with their biological activity. researchgate.net

The development of a robust 3D-QSAR model typically involves these key steps:

Ligand Alignment: A crucial first step where all molecules in the dataset are aligned based on a common scaffold or a template compound. researchgate.net

Field Calculation: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around the aligned molecules. CoMFA focuses on steric and electrostatic fields, while CoMSIA incorporates the additional fields. researchgate.net

Model Generation and Validation: Statistical methods are used to build a model that correlates the calculated field values with the experimental biological activities (e.g., pIC₅₀). The predictive power of the model is rigorously assessed through internal and external validation, using statistical parameters such as the cross-validated correlation coefficient (Q²) and the predictive correlation coefficient for the test set (R²pred). researchgate.net

Successful 3D-QSAR models for quinazolinone analogs have been established with strong statistical validation, demonstrating their reliability. researchgate.net The output of these models often includes contour maps, which visually represent the regions in 3D space where modifications are predicted to enhance or diminish biological activity. For instance, a contour map might indicate that adding a bulky, electropositive group in a specific region would be beneficial for activity, while an electronegative group in another area would be detrimental. These predictive insights allow medicinal chemists to prioritize the synthesis of compounds with the highest probability of success, accelerating the drug discovery process. researchgate.net

Advanced Mechanistic Investigations of 4 4 Methylphenyl Quinazolin 2 Ol

Target Identification and Validation Studies (Proteomics, Metabolomics)

A comprehensive review of scientific literature reveals a notable absence of published research focused on the target identification and validation of 4-(4-methylphenyl)quinazolin-2-ol. There are currently no available proteomics or metabolomics studies that have been conducted to elucidate the molecular targets or the metabolic consequences of cellular exposure to this specific compound. Consequently, data tables summarizing potential protein interactions or metabolic perturbations are not available.

Biophysical Characterization of Ligand-Target Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

There is no publicly accessible scientific data detailing the biophysical characterization of the interaction between this compound and any potential biological targets. Studies employing techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to determine binding affinity, thermodynamics, and kinetics of this compound with specific proteins have not been reported. As a result, no data tables on these biophysical parameters can be provided.

Cellular Uptake and Subcellular Localization Studies (excluding pharmacokinetics/ADME in general context)

Information regarding the cellular uptake and subcellular localization of this compound is not available in the current body of scientific literature. Research employing methodologies such as fluorescence microscopy or cell fractionation to determine how this compound enters cells and where it accumulates within subcellular compartments has not been published. Therefore, no detailed research findings or data tables on its cellular distribution can be presented.

Gene Expression Profiling and Pathway Analysis

No studies on gene expression profiling or subsequent pathway analysis following treatment with this compound have been reported in peer-reviewed literature. Techniques such as microarray analysis or RNA sequencing to assess changes in gene expression and to identify affected biological pathways have not been applied to this compound. As such, there are no research findings or data tables to present for this area of investigation.

Future Research Directions and Translational Potential of 4 4 Methylphenyl Quinazolin 2 Ol As a Research Scaffold

Development as a Chemical Probe for Biological Processes

Chemical probes are essential tools for dissecting complex biological processes. The inherent properties of the quinazoline (B50416) scaffold make it an attractive framework for the design of such probes.

Future research could focus on modifying the 4-(4-methylphenyl)quinazolin-2-ol core to develop fluorescent probes. By introducing fluorophores, researchers can visualize and track the subcellular localization of the molecule and its biological targets in real-time. nih.gov For instance, quinazolinone-based fluorescent probes have been successfully developed to target mitochondria and lysosomes, and to monitor changes in cellular viscosity. rsc.org The 4-(4-methylphenyl) group on the scaffold could be systematically altered to fine-tune the photophysical properties and target specificity of such probes.

Another promising avenue is the development of Positron Emission Tomography (PET) probes. A pyridine-containing quinazoline-2,4(1H,3H)-dione scaffold has been successfully utilized to create a PET probe for imaging tumors with Poly (ADP-ribose) polymerase (PARP) overexpression. nih.gov Similarly, this compound could be functionalized with a chelator for radiolabeling, enabling non-invasive in vivo imaging and aiding in drug development and disease diagnosis.

Table 1: Potential Chemical Probes Based on the this compound Scaffold
Probe TypePotential ApplicationKey ModificationRationale
Fluorescent ProbeLive-cell imaging of specific organelles or enzymes.Conjugation of a fluorophore (e.g., coumarin, fluorescein).The quinazoline core has been shown to be a viable scaffold for fluorescent probes with good cell permeability and targeting capabilities. nih.govrsc.org
PET ProbeIn vivo tumor imaging and monitoring of target engagement.Attachment of a chelator (e.g., DOTA) for radiolabeling with isotopes like 68Ga.Related quinazoline-2,4(1H,3H)-dione scaffolds have been successfully developed as PARP-targeting PET probes. nih.gov
Affinity-Based ProbeIdentification of novel protein targets.Incorporation of a photoreactive group and a tag for pull-down assays.To elucidate the mechanism of action and discover new therapeutic applications for this class of compounds.

Integration into Fragment-Based Drug Discovery (FBDD) or De Novo Design Paradigms

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. The this compound molecule is an ideal candidate for an FBDD approach due to its relatively small size and the presence of the well-established quinazoline pharmacophore.

In an FBDD campaign, this compound could be screened against a panel of disease-relevant targets, such as protein kinases, which are frequently modulated by quinazoline derivatives. nih.govnih.gov Once a binding interaction is confirmed, the fragment can be optimized and grown into a more potent and selective lead compound. The 4-methylphenyl group provides a vector for chemical modification to enhance binding affinity and selectivity.

Similarly, in de novo design paradigms, computational algorithms can use the this compound structure as a building block to design novel ligands that fit into the active site of a target protein. This approach can accelerate the discovery of new drug candidates with desired pharmacological properties.

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

Quinazoline derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.commdpi.com This versatility suggests that this compound and its analogues may have therapeutic potential in various diseases.

A key future direction is to perform comprehensive biological screening of this compound to identify its primary cellular targets. Subsequent mechanistic studies can elucidate the pathways through which it exerts its effects. For example, many quinazoline-based anticancer drugs target protein kinases involved in cell signaling pathways. nih.govnih.gov Investigating the effect of this compound on a broad panel of kinases could reveal novel inhibitory activities.

Furthermore, structure-activity relationship (SAR) studies will be crucial. nih.gov By systematically modifying the this compound structure—for instance, by altering the substitution pattern on the phenyl ring or modifying the quinazolin-2-ol (B1296456) core—researchers can identify the key chemical features responsible for its biological activity and optimize it for a specific therapeutic application.

Table 2: Potential Therapeutic Areas for this compound Derivatives
Therapeutic AreaPotential Molecular Target(s)Rationale Based on Quinazoline Scaffold
OncologyEGFR, VEGFR, PARP, TubulinSeveral FDA-approved anticancer drugs, such as gefitinib and erlotinib (B232), are quinazoline derivatives that target protein kinases. mdpi.comnih.gov
Inflammatory DiseasesCOX, LOX, Cytokine signaling pathwaysQuinazoline derivatives have shown significant anti-inflammatory activity in preclinical models.
Infectious DiseasesBacterial DNA gyrase, Viral proteasesThe quinazoline scaffold has been explored for the development of novel antibacterial and antiviral agents. mdpi.comnih.gov
Neurodegenerative DiseasesCholinesterases, β-amyloid aggregationThe quinazoline nucleus is being investigated as a promising scaffold for designing multi-target drugs for Alzheimer's disease. mdpi.com

Challenges and Opportunities in the Academic Research of Quinazolin-2-ol Derivatives

While the quinazolin-2-ol scaffold holds immense promise, its development is not without challenges. One significant hurdle is achieving target selectivity. Given that many quinazoline derivatives target the ATP-binding site of kinases, designing compounds that are highly selective for a specific kinase over others is a considerable challenge that often requires extensive medicinal chemistry efforts and structural biology insights.

Another challenge is overcoming drug resistance, a common issue with targeted therapies, particularly in oncology. mdpi.com Future research should focus on designing next-generation quinazolin-2-ol derivatives that can overcome known resistance mechanisms.

Despite these challenges, there are numerous opportunities for academic research. The synthesis of quinazolin-2-ol derivatives can be explored using green chemistry approaches to develop more environmentally friendly and efficient synthetic routes. researchgate.netfrontiersin.org There is also a vast, unexplored chemical space around the this compound scaffold. Academic labs are well-positioned to create diverse libraries of analogues for high-throughput screening to identify novel biological activities.

Furthermore, there is an opportunity to develop multi-target ligands based on the quinazolin-2-ol core. By designing molecules that can modulate multiple disease-relevant targets simultaneously, it may be possible to achieve synergistic therapeutic effects and combat the complexity of multifactorial diseases like cancer and neurodegenerative disorders.

Q & A

What are the common synthetic routes for preparing 4-(4-methylphenyl)quinazolin-2-ol, and what key intermediates are involved?

Basic
The synthesis typically involves condensation reactions between substituted benzaldehydes and aminobenzamide derivatives. For example, 4-chlorobenzaldehyde can react with methyl thioacetate to form intermediates like 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one, which is further functionalized . Another approach uses 4-amino acetophenone, which undergoes reflux with ethanolic solutions of precursors (e.g., compound 1a/1b) in the presence of acetic acid to yield quinazolinone derivatives . Key intermediates include thioquinazolones and acetophenone-derived Schiff bases.

Which spectroscopic techniques are critical for confirming the structure of this compound?

Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming aromatic proton environments and substituent positions. Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and carbonyl (C=O) via characteristic peaks (e.g., 1332 cm⁻¹ for S=O in related compounds) . Mass spectrometry (MS) verifies molecular weight, while elemental analysis confirms purity . Single-crystal X-ray diffraction, as used in studies of structurally similar quinazolinones, provides definitive confirmation of molecular geometry .

How can reaction conditions be optimized to improve the yield of this compound?

Advanced
Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (reflux vs. room temperature), and catalyst selection (e.g., acetic acid for acid-catalyzed condensation) . For example, extended reflux durations (6+ hours) ensure complete conversion in condensation steps . Purification via recrystallization or column chromatography enhances yield, as demonstrated in thiazole-triazole acetamide syntheses .

How should researchers address discrepancies in spectroscopic data when characterizing derivatives?

Advanced
Contradictions in NMR or IR data may arise from impurities or tautomeric forms. Cross-validate using multiple techniques: compare experimental MS data with theoretical values, and confirm hydrogen bonding via D₂O-exchangeable protons in NMR . For crystalline derivatives, single-crystal X-ray analysis resolves ambiguities, as seen in studies of 2-phenylquinazolin-4(3H)-one derivatives . Purity checks via HPLC or TLC are critical .

What strategies are effective for introducing substituents into the quinazolin-2-ol scaffold?

Advanced
Electrophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl groups. For example, 4-methylphenyl groups are added via Mannich reactions using diaza-crown ethers . Thioacetate intermediates allow sulfur incorporation, while triazole or thiazole rings are introduced via click chemistry . Substituent positioning is guided by steric and electronic effects, as observed in 4-chloro-2-phenylquinazoline derivatives .

How can researchers design experiments to explore the structure-activity relationships (SAR) of derivatives?

Advanced
Systematically vary substituents at positions 2, 4, and 6 of the quinazoline core. Use in vitro assays (e.g., enzyme inhibition) to correlate activity with electronic (e.g., Hammett constants) or steric parameters. Molecular docking, as applied to thiazole-triazole acetamides, predicts binding modes . Compare derivatives like 6-methyl-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine for solubility and bioactivity trends .

What methodologies enhance the solubility of this compound for in vitro studies?

Advanced
Salt formation (e.g., hydrochloride salts) or co-solvent systems (DMSO:PBS) improve aqueous solubility. Derivatization with hydrophilic groups (e.g., sulfonamides or polyethylene glycol chains) is effective, as seen in disulfonamide analogs . Micellar encapsulation using surfactants (e.g., Tween-80) is another strategy .

How can the thermal and photolytic stability of this compound be assessed?

Advanced
Conduct accelerated stability studies under ICH guidelines: expose samples to 40°C/75% RH and UV light (photostability). Monitor degradation via HPLC and identify byproducts using LC-MS. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine melting points and thermal decomposition patterns .

What computational approaches predict the electronic properties of this compound?

Advanced
Density Functional Theory (DFT) calculates HOMO-LUMO gaps and electrostatic potential maps, aiding in reactivity predictions. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets, as demonstrated for triazole-thiazole hybrids . Use crystallographic data (e.g., CCDC entries) to validate computational models .

What factors influence regioselectivity in synthesizing derivatives?

Advanced
Steric hindrance from the 4-methylphenyl group directs electrophilic substitution to less hindered positions. Catalyst choice (e.g., Lewis acids) and solvent polarity modulate reaction pathways. For example, acetic acid promotes cyclization in quinazolinone formation, while Pd catalysts enable selective cross-coupling at electron-rich positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.